3-(Benzylsulfanyl)-1-(4-chlorophenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile

CAS No.: 439096-90-9

Cat. No.: VC7082792

Molecular Formula: C23H19ClN2S

Molecular Weight: 390.93

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 439096-90-9 |

|---|---|

| Molecular Formula | C23H19ClN2S |

| Molecular Weight | 390.93 |

| IUPAC Name | 3-benzylsulfanyl-1-(4-chlorophenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |

| Standard InChI | InChI=1S/C23H19ClN2S/c24-18-12-10-17(11-13-18)22-20-9-5-4-8-19(20)21(14-25)23(26-22)27-15-16-6-2-1-3-7-16/h1-3,6-7,10-13H,4-5,8-9,15H2 |

| Standard InChI Key | JYCVSLLHTCDQKK-UHFFFAOYSA-N |

| SMILES | C1CCC2=C(C1)C(=C(N=C2C3=CC=C(C=C3)Cl)SCC4=CC=CC=C4)C#N |

Introduction

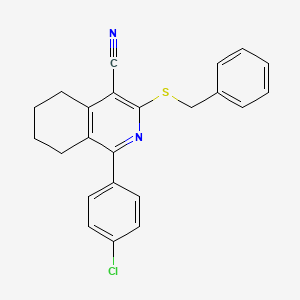

3-(Benzylsulfanyl)-1-(4-chlorophenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile is a complex organic compound with a molecular formula of C23H19ClN2S. It is characterized by its unique structure, which includes a tetrahydroisoquinoline backbone, a benzylsulfanyl group, and a 4-chlorophenyl moiety attached to the isoquinoline ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic challenges.

Molecular Formula and Weight

Chemical Names and Identifiers

-

IUPAC Name: 3-benzylsulfanyl-1-(4-chlorophenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

-

CAS Number: 439096-90-9

Structural Representation

The compound's structure can be represented using various chemical notations:

-

InChI: InChI=1S/C23H19ClN2S/c24-18-12-10-17(11-13-18)22-20-9-5-4-8-19(20)21(14-25)23(26-22)27-15-16-6-2-1-3-7-16/h1-3,6-7,10-13H,4-5,8-9,15H2 .

-

SMILES: C1CCC2=C(C1)C(=C(N=C2C3=CC=C(C=C3)Cl)SCC4=CC=CC=C4)C#N .

Synthesis and Preparation

The synthesis of 3-(Benzylsulfanyl)-1-(4-chlorophenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile typically involves multi-step reactions that require careful control of conditions to ensure high yield and purity. Common methods may include the use of palladium-catalyzed cross-coupling reactions for the introduction of the benzylsulfanyl group and the chlorophenyl moiety.

Biological Activities and Potential Applications

While specific biological activities of this compound are not widely documented, compounds with similar structures often exhibit potential in medicinal chemistry, particularly in areas such as antiviral, antibacterial, or anticancer research. The presence of a nitrile group and a sulfanyl linkage suggests potential for further modification or interaction with biological targets.

Structural Data

| Identifier | Value |

|---|---|

| PubChem CID | 2390753 |

| InChIKey | JYCVSLLHTCDQKK-UHFFFAOYSA-N |

Synthesis and Characterization

Due to the complexity of its structure, detailed synthesis protocols and characterization data (such as NMR, IR, and MS spectra) are crucial for confirming the identity and purity of the compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume